4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one

Lipophilicity Drug-likeness ADME

4-(3-Methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one (CAS 610282-46-7) is a synthetic, nitro-functionalized 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative with the molecular formula C16H21N3O5 and a molecular weight of 335.36 g/mol. This compound is typically supplied at 95% purity for research use.

Molecular Formula C16H21N3O5
Molecular Weight 335.36
CAS No. 610282-46-7
Cat. No. B2964341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
CAS610282-46-7
Molecular FormulaC16H21N3O5
Molecular Weight335.36
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C2C(=C(N(C(=O)N2)C)C)[N+](=O)[O-])OC
InChIInChI=1S/C16H21N3O5/c1-5-8-24-12-7-6-11(9-13(12)23-4)14-15(19(21)22)10(2)18(3)16(20)17-14/h6-7,9,14H,5,8H2,1-4H3,(H,17,20)
InChIKeySPHNZZYQPKOYFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one (CAS 610282-46-7): Baseline Chemical Identity and Procurement Specifications


4-(3-Methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one (CAS 610282-46-7) is a synthetic, nitro-functionalized 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative with the molecular formula C16H21N3O5 and a molecular weight of 335.36 g/mol . This compound is typically supplied at 95% purity for research use . As a member of the DHPM class, which is widely recognized for its synthetic versatility via the Biginelli reaction and its diverse biological activities—including calcium channel modulation, antiviral, and anti-inflammatory properties—this specific compound's value proposition rests on its unique substitution pattern (4-(3-methoxy-4-propoxyphenyl), 1,6-dimethyl, 5-nitro), which dictates its distinct physicochemical and potential pharmacological profile compared to other DHPM analogs [1].

Why 4-(3-Methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one Cannot Be Interchanged with Generic DHPM Analogs


Generic substitution within the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class is not scientifically viable due to the profound impact of specific aryl and N-alkyl substituents on biological target engagement and physicochemical properties. The target compound's distinct 4-(3-methoxy-4-propoxyphenyl) group confers a unique electronic and steric environment, differing from common analogs with simpler phenyl, halophenyl, or hydroxyl-phenyl substitutions [1]. Crucially, the 5-nitro group is a strong electron-withdrawing moiety that activates the heterocycle for nucleophilic attack and stabilizes reaction intermediates, a reactivity profile absent in 5-ethoxycarbonyl or unsubstituted analogs [2]. Furthermore, the combination of N1-methyl and N6-methyl substitution, along with the specific alkoxy-aryl pattern, influences the compound's lipophilicity (predicted ACD/LogP of 2.31) and hydrogen-bonding capacity, which are critical determinants of membrane permeability and protein binding that cannot be replicated by molecules with different substitution vectors .

Quantitative Differentiation Evidence for 4-(3-Methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one


Physicochemical Differentiation: Predicted Lipophilicity and Bioavailability Metrics vs. Common DHPM Scaffolds

Computational prediction using the ACD/Labs Percepta platform provides quantitative physicochemical parameters for the target compound. Its predicted ACD/LogP of 2.31 and a topological polar surface area (TPSA) of 97 Ų offer a distinct profile compared to simpler DHPM analogs. For instance, 4-(2-chlorophenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one, a commercial comparator (CAS 5143-98-6), bears a halogenated aryl ring but lacks the dual alkoxy substitution, leading to a different lipophilicity and electronic distribution pattern . The target compound's balanced LogP and TPSA suggest a favorable position within the drug-likeness space (e.g., Veber rules), which can be a critical selection criterion for lead optimization programs seeking to balance potency with permeability .

Lipophilicity Drug-likeness ADME Physicochemical properties

Class-Level Biological Activity Differentiation: Antiarrhythmic Potential of 5-Nitro-DHPMs vs. 5-Ester Analogs

The 5-nitro substitution on the DHPM core is a key structural determinant for antiarrhythmic activity, a property not shared by the more common 5-ethoxycarbonyl DHPMs (e.g., monastrol analogs). A class-level study demonstrated that 4,6-di(het)aryl-5-nitro-3,4-dihydropyrimidin-2(1H)-ones exhibit significant antiarrhythmic effects in rat models of aconitine-induced and calcium chloride-induced arrhythmia, whereas related 5-ester DHPMs primarily function as mitotic kinesin Eg5 inhibitors or calcium channel modulators with different selectivity profiles [1]. The target compound, possessing the same electron-deficient 5-nitro pharmacophore, is thus a more relevant candidate for cardiovascular target screening than 5-ester DHPMs [2].

Antiarrhythmic Ion channel Cardiovascular Calcium channel blocker

Synthetic Accessibility and Building Block Uniqueness: 3-Methoxy-4-propoxybenzaldehyde as a Key Synthon

The target compound is synthesized via a Biginelli three-component condensation, a robust and high-yielding reaction. However, the sourcing of its key aldehyde component, 3-methoxy-4-propoxybenzaldehyde, presents a point of differentiation. While 3,4-dimethoxybenzaldehyde or 4-hydroxy-3-methoxybenzaldehyde (vanillin) are commodity chemicals, 3-methoxy-4-propoxybenzaldehyde is a specialty synthon with limited commercial availability from major suppliers . This restricted access to the requisite aldehyde makes the pre-synthesized DHPM a uniquely convenient procurement option for labs that require this specific aryl substitution pattern but lack the resources for multi-step synthesis of the aldehyde precursor .

Synthetic chemistry Biginelli reaction Building block Chemical procurement

Optimal Application Scenarios for Procuring 4-(3-Methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one


Lead Optimization for Cardiovascular Ion Channel Targets

Research programs focused on discovering novel antiarrhythmic agents should prioritize this 5-nitro-DHPM scaffold over common 5-ester DHPMs. The electron-deficient nitro group at position 5 is a known pharmacophore for antiarrhythmic activity in rat models, a property absent in monastrol-type analogs [1]. The compound's specific alkoxy-aryl substitution can be further explored in SAR studies to fine-tune potency and selectivity against cardiac ion channels, leveraging its predicted balanced lipophilicity for oral bioavailability.

ADME-Focused Fragment or Scaffold Hopping Libraries

Medicinal chemistry teams seeking to replace a metabolically labile or synthetically complex core can use this compound as a drug-like DHPM scaffold. Its predicted ACD/LogP (2.31) and TPSA (97 Ų) place it within favorable drug-likeness space, providing a quantitative basis for its selection over more lipophilic DHPM analogs that may pose solubility or toxicity risks . This makes it suitable for fragment-based screening or as a core for parallel library synthesis.

Synthetic Methodology and Chemical Biology Tool Development

The presence of a 5-nitro group, which activates the heterocycle for selective nucleophilic aromatic substitution and can be reduced to an amine for further derivatization, makes this compound a versatile intermediate for developing fluorescent probes, affinity labels, or PROTAC linker attachments [2]. Its unique 3-methoxy-4-propoxyphenyl group offers a distinct steric and electronic handle for chemoproteomics studies, where off-target identification requires a compound with a unique mass signature and derivatization point.

Procurement for Groups Lacking In-House Aldehyde Synthesis Capability

For research groups without the expertise or capacity to synthesize the non-commercial 3-methoxy-4-propoxybenzaldehyde precursor, purchasing the final pre-formed DHPM is a strategic decision that circumvents a multi-step synthesis bottleneck . This scenario prioritizes speed and resource efficiency in hit-to-lead or lead expansion campaigns where the specific alkoxy-aryl substitution pattern is mandated by computational docking or pharmacophore models.

Quote Request

Request a Quote for 4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.